N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a triazole ring, a pyridazine ring, and an amide group . The molecule is part of the 1,2,4-triazole class of compounds, which are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including a triazole ring and a pyridazine ring. These rings are connected by a sulfur atom to a benzyl group. The molecule also contains an amide group attached to a fluorobenzyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
The compound has been synthesized through various methods, involving reactions with specific azides and subsequent transformations. This demonstrates the compound's potential in synthetic chemistry and its derivatization possibilities (Biagi et al., 1999).
Structural Characterization
Detailed structural analysis using techniques like X-ray diffraction and NMR has been conducted. These studies help in understanding the molecular configuration and potential reactivity of the compound (Sallam et al., 2021).
Biological Activities
Receptor Affinity Studies
Research has shown that derivatives of this compound class exhibit affinity for certain receptors like adenosine A1 and A2A receptors. This suggests potential applications in developing receptor-targeted therapies (Biagi et al., 1999).
Anticonvulsant Activity
Some derivatives have been tested and shown promising anticonvulsant activity, indicating potential in developing treatments for seizure disorders (Kelley et al., 1995).
Cytotoxicity and Antiproliferative Activity
Studies have explored the cytotoxic effects of related compounds on various cell lines, revealing their potential in cancer research and therapy development (Mamta et al., 2019).
Chemical Properties and Interactions
DFT Calculations and Energy Gap Analysis
Density Functional Theory (DFT) calculations provide insights into the electronic properties and reactivity of the compound. This aids in predicting its behavior in different chemical environments (Sallam et al., 2021).
Hirshfeld Surface Analysis
This technique has been used to study the intermolecular interactions in the crystal structure of related compounds, which is crucial in understanding their stability and potential applications in material science (Sallam et al., 2021).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects . The specific mechanism of action of this compound is not detailed in the available literature.
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazole compounds, this molecule could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5OS/c22-16-2-1-3-17(24)15(16)12-31-20-9-8-18-26-27-19(29(18)28-20)10-11-25-21(30)13-4-6-14(23)7-5-13/h1-9H,10-12H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMGRNVZARPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.